

Comparison of Functional Outcomes: Edasalonexent vs. Placebo

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Compound Focus: Edasalonexent

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The following table summarizes the effects of **edasalonexent** on functional decline compared to placebo, as measured in the Phase 3 PolarisDMD trial over 52 weeks [1] [2] [3].

Functional Assessment	Result (Edasalonexent vs. Placebo)	Statistical Significance	Key Details
North Star Ambulatory Assessment (NSAA)	Consistent but slower functional decline	Not statistically significant [1] [2] [3]	Primary endpoint; total score based on 17 activities [1].
Timed Function Tests (TFTs)	Consistent but slower functional decline	Not statistically significant [1] [2] [3]	Secondary endpoints: Time to Stand, 4-Stair Climb, 10-Meter Walk/Run [1].
Age Subgroup Analysis (≤ 6 years)	More robust and slower functional decline	Statistically significant for some assessments [1] [2]	Pre-specified analysis suggested greater benefit when treatment is initiated earlier [1] [2].

Experimental Protocols from Key Clinical Trials

The data in the table above comes from well-defined clinical studies. Here are the methodologies for the key trials that evaluated **edasalonexent**.

Phase 3 PolarisDMD Trial (NCT03703882)

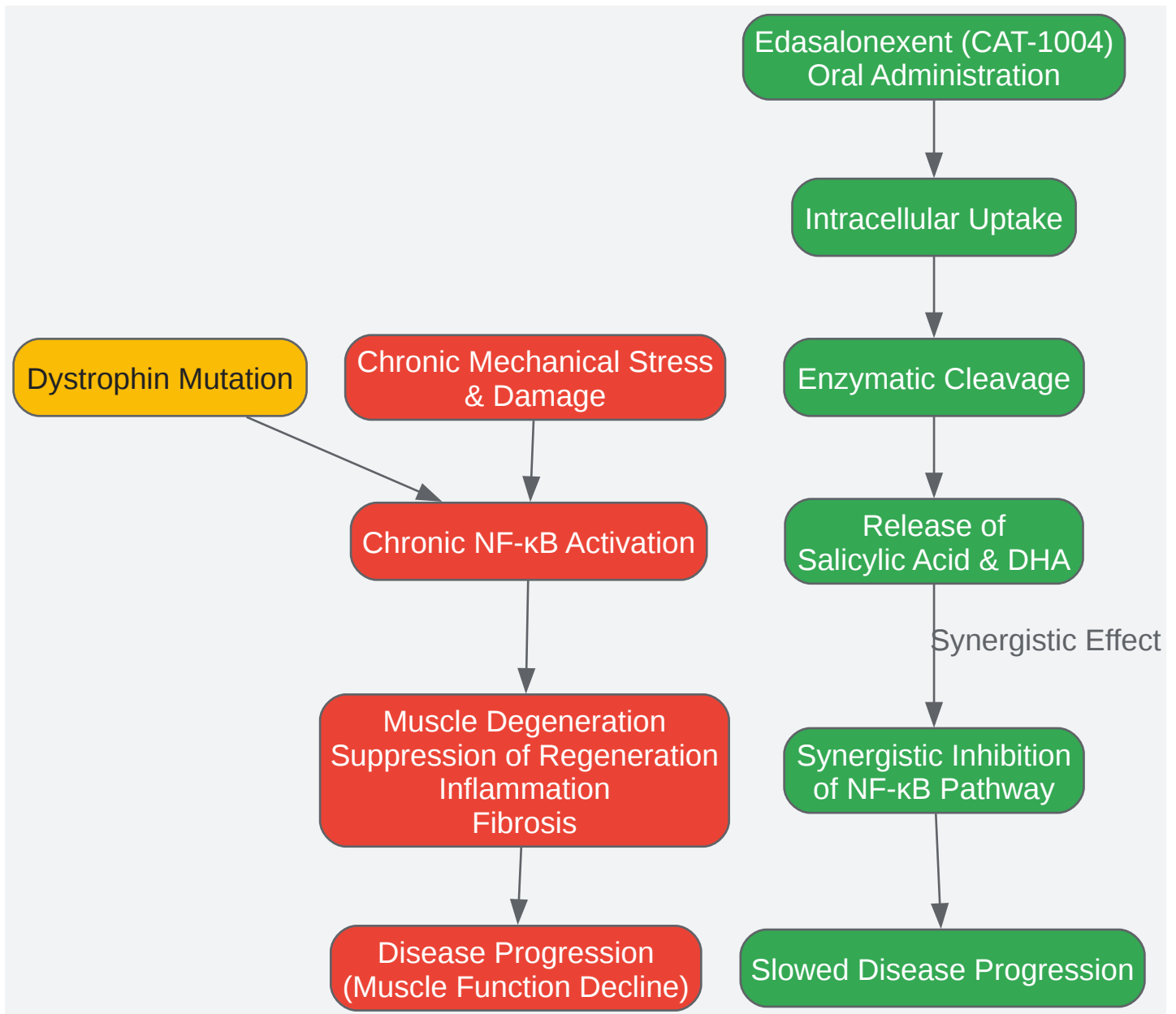
- **Objective:** To evaluate the efficacy and safety of **edasalonexent** compared to placebo over 52 weeks in pediatric patients with DMD [1] [2].
- **Study Design:** International, randomized, double-blind, placebo-controlled trial. Patients were randomized in a 2:1 ratio to receive either **edasalonexent** or placebo [1] [2].
- **Participants:** 131 boys aged ≥ 4 to < 8 years old with DMD due to any dystrophin mutation. Participants were steroid-naïve (had not used corticosteroids within 24 weeks of screening) [1] [2].
- **Intervention:** **Edasalonexent** 100 mg/kg/day, administered orally in three divided doses with food, compared to a matched placebo [1] [2].
- **Primary Endpoint:** Change from baseline in the **North Star Ambulatory Assessment (NSAA)** total score at Week 52 [1] [2] [3].
- **Secondary Endpoints:** Changes from baseline in **Timed Function Tests (TFTs)**, including the time to complete the 4-stair climb, time to run/walk 10 meters, and time to stand from supine [1] [2] [3]. Safety and tolerability were also assessed [1].

Phase 2 MoveDMD Trial and Open-Label Extension

- **Objective:** To examine the long-term safety, tolerability, and efficacy of **edasalonexent** in boys with DMD [4] [5].
- **Study Design:** Placebo-controlled, proof-of-concept phase 2 study with an open-label extension [4].
- **Participants:** Boys ≥ 4 - < 8 years old with any dystrophin mutation who were steroid-naïve [4].
- **Intervention:** **Edasalonexent** at doses of 67 or 100 mg/kg/day [4].
- **Endpoints:** Safety, change in MRI T2 relaxation time of lower leg muscles, functional assessments (NSAA, TFTs), and pharmacodynamic biomarkers [4]. In the open-label extension, patients were treated for up to 72 weeks, and their rate of functional decline was compared to their own off-treatment control period [4] [5].

Mechanism of Action: NF- κ B Inhibition Pathway

Edasalonexent is designed to inhibit a key driver of DMD disease progression. The following diagram illustrates its mechanism of action.



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Diagram Title: Edasalonexent Inhibits NF-κB to Slow DMD Progression

Pathway Explanation:

- **Disease Pathway (Red):** The absence of dystrophin leads to chronic muscle stress and damage, which causes sustained activation of the NF-κB signaling pathway [1]. This chronic activation is a key driver of multiple pathological processes, including muscle degeneration, inflammation, fibrosis, and suppression of muscle regeneration, ultimately resulting in functional decline [4] [1].

- **Therapeutic Intervention (Green): Edasalonexent** is an orally administered small molecule that links salicylic acid and docosahexaenoic acid (DHA) [4] [1]. After ingestion, it is taken up by cells and cleaved to release these two active compounds simultaneously inside the cell. They work synergistically to inhibit the NF- κ B pathway, thereby addressing the core inflammatory and degenerative processes and slowing the progression of the disease [1].

Key Insights for Researchers

- **Target Population:** The promising subgroup analysis from the Phase 3 trial suggests that the therapeutic window for NF- κ B inhibition with **edasalonexent** may be **earlier in the disease course (age \leq 6 years)**, before significant and irreversible muscle damage has occurred [1] [2].
- **Safety Profile:** Across trials, **edasalonexent** was generally well-tolerated. The majority of adverse events were mild, with the most common being gastrointestinal issues (e.g., diarrhea, vomiting, abdominal pain). No treatment-related serious adverse events were reported in the Phase 3 trial [1] [2] [3].
- **Clinical Development Status:** It is important to note that despite these findings, the development of **edasalonexent** has been **discontinued**. The Phase 3 trial did not meet its primary or secondary endpoints, and the program was stopped in 2020 [3].

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References

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